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Compound of Interest

Compound Name: DNA Gyrase-IN-16

Cat. No.: B15565635

DNA gyrase is a type Il topoisomerase essential for bacterial survival, playing a critical role in
DNA replication, transcription, and repair.[1][2][3][4] This enzyme introduces negative
supercoils into DNA, a process vital for managing DNA topology during various cellular
processes.[3][4] Its absence in eukaryotes makes it an attractive and specific target for the
development of antibacterial agents.[S5] DNA gyrase is a heterotetrameric enzyme composed of
two GyrA and two GyrB subunits.[1][2][3] The GyrA subunit is responsible for DNA binding and
cleavage, while the GyrB subunit possesses ATPase activity, providing the energy for the
supercoiling reaction.[1][2]

Novel Inhibitors of DNA Gyrase

Recent drug discovery efforts have focused on identifying novel scaffolds that can overcome
the growing challenge of antibiotic resistance to existing DNA gyrase inhibitors, such as
fluoroquinolones. Several research initiatives have synthesized and evaluated new chemical
entities, often designating promising candidates with numerical identifiers like "compound 16."

Hybrid Antibiotics

One innovative approach involves the creation of hybrid molecules that combine the
pharmacophores of two different antibiotic classes. For instance, a hybrid of azithromycin and
ciprofloxacin, designated as compound 16, demonstrated significant activity against
ciprofloxacin-resistant Staphylococcus aureus.[1] While its antibacterial properties were modest
compared to azithromycin, its efficacy against resistant strains highlights the potential of this
strategy.[1]
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Another study explored hybrids of ciprofloxacin with ATP-competitive inhibitors of GyrB. One
such hybrid, compound 3a, exhibited potent inhibition of DNA gyrase and demonstrated
antibacterial activity against Gram-negative pathogens.[6]

Spiropyrimidinetriones

A novel class of antibacterial agents, spiropyrimidinetriones, targets bacterial type Il
topoisomerases with a new mode of action. Within this class, compounds such as (+)-16a—d
were synthesized and evaluated, leading to the identification of more potent derivatives.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data for various novel DNA gyrase
inhibitors, including those designated as "compound 16" or related structures in their respective
publications.

Table 1: Inhibitory Activity against DNA Gyrase
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Compound ID Target Enzyme ICs0 (M) Source
Compound 16
(Azithromycin- E. coli DNA Gyrase > Ciprofloxacin [1]
Ciprofloxacin Hybrid)
Compound 14
(Fluoroquinolone E. coli DNA Gyrase 3.25 [1]
Conjugate)
Compound 15
(Fluoroquinolone E. coli DNA Gyrase 9.80 [1]
Conjugate)
M. tuberculosis DNA
Compound 1 10.0 pg/mL [1]
Gyrase
M. tuberculosis DNA
Compounds 9 & 10 27-28 [1]
Gyrase
Biphenyl Inhibitor 2 E. coli DNA Gyrase 60 [8]
Compound 154 E. coli DNA Gyrase 3.1 [5]
Compound 40 E. coli DNA Gyrase 47.6 [5]
CiBM E. coli DNA Gyrase 2.4 [5]
Lead Molecule P. aeruginosa DNA
_ o 6.25-15.6 [9]
(Isothiazole derivative) Gyrase
Compound 13 ]
o ) P. aeruginosa DNA
(Optimized Isothiazole 2.2 [9]
o Gyrase
derivative)
Digallic Acid E. coli DNA Gyrase 2 [10]
Tannic Acid E. coli DNA Gyrase 1 [10]

Table 2: Minimum Inhibitory Concentration (MIC) Values
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Compound ID Bacterial Strain MIC (pM) Source
Compound 16 ) ) )
] ] Ciprofloxacin-resistant
(Azithromycin- 0.076 [1]
] ] ) S. aureus
Ciprofloxacin Hybrid)
Compound 17 ] ] )
) ) Ciprofloxacin-resistant
(Azithromycin- 0.14 [1]
) i ) S. aureus
Gatifloxacin Hybrid)
Compound 13a E. coli 0.5 pg/mL [1]
Compound 1 M. tuberculosis 2.63 [1]
Compound 2 M. tuberculosis 0.19 [1]
Compounds 9 & 10 M. tuberculosis 6.9&6.6 [1]
S. aureus ATCC
Compound 119 0.39 [5]
14775
S. aureus ATCC
Compound 120 0.39 [5]
14775
Compound 119 MRSAATCC 33591 0.78 [5]
Compound 120 MRSAATCC 33591 0.78 [5]
Compound 13 ] ]
o ) P. aeruginosa (with
(Optimized Isothiazole o 8 pg/mL [9]
o efflux pump inhibitor)
derivative)
Compound 16 N )
_ B. subtilis, E. coli, S.
(Glucopyranoside 0.78 mg/mL [11]
abony
analog)
Compound 3a (Hybrid .
o K. pneumoniae 0.5 pg/mL [6]
Inhibitor)
Compound 3a (Hybrid
o E. cloacae 4 pg/mL [6]
Inhibitor)
Compound 3a (Hybrid )
. E. coli 2 pg/mL [6]
Inhibitor)
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Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below
are summaries of key experimental protocols employed in the evaluation of novel DNA gyrase
inhibitors.

DNA Gyrase Supercoiling Assay

This assay is fundamental to determining the inhibitory effect of a compound on the primary
function of DNA gyrase.

» Reaction Mixture: A typical reaction mixture contains relaxed plasmid DNA (e.g., pBR322 or
pAB1), the DNA gyrase enzyme (composed of GyrA and GyrB subunits), ATP, and a suitable
buffer containing divalent cations like Mg2+.[4][6]

 Incubation: The test compound, at varying concentrations, is added to the reaction mixture
and incubated at 37°C for a specified time, typically 30-60 minutes.[6][12]

e Analysis: The reaction is stopped, and the topological state of the plasmid DNA is analyzed
by agarose gel electrophoresis. The conversion of relaxed plasmid to its supercoiled form is
visualized.

o Quantification: The intensity of the bands corresponding to relaxed and supercoiled DNA is
guantified to determine the percentage of inhibition. The ICso value, the concentration of the
compound that inhibits 50% of the enzyme's activity, is then calculated.[13]

DNA Cleavage Assay

This assay assesses the ability of a compound to stabilize the cleavage complex, a mechanism
of action for certain DNA gyrase inhibitors like fluoroquinolones.

e Reaction Setup: The assay mixture includes supercoiled plasmid DNA, DNA gyrase, and the
test compound.

 Incubation and Treatment: After incubation to allow the formation of the cleavage complex, a
denaturing agent (e.g., SDS) and a protease (e.g., proteinase K) are added to linearize the
plasmid at the site of the double-strand break.
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o Gel Electrophoresis: The products are separated by agarose gel electrophoresis. The
amount of linearized plasmid is indicative of the compound's ability to trap the cleavage
complex.[5]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth
of a microorganism after overnight incubation.

Method: Broth microdilution is a standard method. A serial dilution of the test compound is
prepared in a 96-well plate containing bacterial growth medium.

 Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.
 Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

» Reading: The MIC is determined as the lowest concentration of the compound at which no
visible bacterial growth is observed.

Visualizing Molecular Pathways and Workflows
DNA Gyrase Catalytic Cycle

The following diagram illustrates the key steps in the DNA gyrase-mediated supercoiling of
DNA.
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Caption: The catalytic cycle of DNA gyrase, powered by ATP hydrolysis.

Experimental Workflow for Inhibitor Screening

The following diagram outlines a typical workflow for the screening and evaluation of novel
DNA gyrase inhibitors.
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Caption: A generalized workflow for the discovery and development of DNA gyrase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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